Dicloxacillin-13C4

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

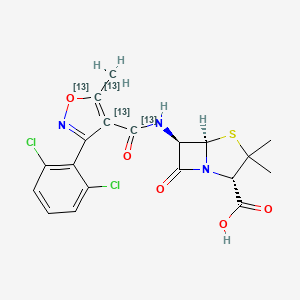

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C19H17Cl2N3O5S |

|---|---|

Molecular Weight |

474.3 g/mol |

IUPAC Name |

(2S,5R,6R)-6-[[3-(2,6-dichlorophenyl)-5-(113C)methyl-(4,5-13C2)1,2-oxazole-4-carbonyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid |

InChI |

InChI=1S/C19H17Cl2N3O5S/c1-7-10(12(23-29-7)11-8(20)5-4-6-9(11)21)15(25)22-13-16(26)24-14(18(27)28)19(2,3)30-17(13)24/h4-6,13-14,17H,1-3H3,(H,22,25)(H,27,28)/t13-,14+,17-/m1/s1/i1+1,7+1,10+1,15+1 |

InChI Key |

YFAGHNZHGGCZAX-DRBJMMGWSA-N |

Isomeric SMILES |

CC1([C@@H](N2[C@H](S1)[C@@H](C2=O)N[13C](=O)[13C]3=[13C](ON=C3C4=C(C=CC=C4Cl)Cl)[13CH3])C(=O)O)C |

Canonical SMILES |

CC1=C(C(=NO1)C2=C(C=CC=C2Cl)Cl)C(=O)NC3C4N(C3=O)C(C(S4)(C)C)C(=O)O |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to Dicloxacillin-13C4 for Researchers, Scientists, and Drug Development Professionals

Core Introduction

Dicloxacillin-13C4 is a stable isotope-labeled form of Dicloxacillin, a narrow-spectrum β-lactam antibiotic.[1] In this isotopically enriched version, four carbon atoms within the Dicloxacillin molecule have been replaced with the heavy isotope, carbon-13. This substitution results in a molecule that is chemically identical to its unlabeled counterpart but possesses a greater molecular weight. This key characteristic makes this compound an invaluable tool in analytical chemistry, particularly in mass spectrometry-based assays. It is primarily utilized as an internal standard for the accurate quantification of Dicloxacillin in complex biological matrices such as plasma and serum.[2]

The parent compound, Dicloxacillin, is a member of the penicillin class of antibiotics and is effective against Gram-positive bacteria, including β-lactamase-producing strains of Staphylococcus aureus.[3] Its mechanism of action involves the inhibition of bacterial cell wall synthesis, a process crucial for bacterial viability.[4][5]

This technical guide provides a comprehensive overview of this compound, its primary applications, detailed experimental protocols for its use, and a summary of its physicochemical properties.

Data Presentation: Physicochemical Properties

The following tables summarize the key quantitative data for this compound and its commonly used salt form.

| Property | Value | Source(s) |

| Molecular Formula | C₁₅¹³C₄H₁₇Cl₂N₃O₅S | [6] |

| Molecular Weight | 474.3 g/mol | [6] |

| IUPAC Name | (2S,5R,6R)-6-[[3-(2,6-dichlorophenyl)-5-(1¹³C)methyl-(4,5-¹³C₂)1,2-oxazole-4-carbonyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid | [6] |

| Synonyms | HY-B1459AS | [6] |

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C₁₅¹³C₄H₁₈Cl₂N₃NaO₆S | [1] |

| Molecular Weight | 514.3 g/mol | [1] |

| IUPAC Name | sodium;(2S,5R,6R)-6-[[3-(2,6-dichlorophenyl)-5-(1¹³C)methyl-(4,5-¹³C₂)1,2-oxazole-4-carbonyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate;hydrate | [1] |

| Synonyms | This compound (sodium hydrate), HY-W654157 | [1] |

Table 2: Physicochemical Properties of this compound Sodium Salt Monohydrate

Signaling Pathway of Dicloxacillin's Mechanism of Action

Dicloxacillin, like other penicillin antibiotics, exerts its bactericidal effect by interfering with the synthesis of the bacterial cell wall. The primary targets of this action are the Penicillin-Binding Proteins (PBPs), which are bacterial enzymes essential for the final steps of peptidoglycan synthesis. Peptidoglycan is a critical component of the bacterial cell wall, providing structural integrity and protection against osmotic lysis.

The inhibition of PBPs by Dicloxacillin disrupts the cross-linking of peptidoglycan chains, leading to a weakened cell wall and ultimately, cell death.

References

- 1. Ultrafast quantification of β-lactam antibiotics in human plasma using UPLC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Dot Language (graph based diagrams) | by Dinis Cruz | Medium [medium.com]

- 3. Graphviz [graphviz.org]

- 4. Liquid chromatographic assay for dicloxacillin in plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. DOT (graph description language) - Wikipedia [en.wikipedia.org]

- 6. researchgate.net [researchgate.net]

An In-depth Technical Guide to Dicloxacillin-13C4: Chemical Structure, Properties, and Analytical Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dicloxacillin-13C4 is the isotopically labeled form of Dicloxacillin, a narrow-spectrum β-lactam antibiotic belonging to the penicillin class. The incorporation of four carbon-13 atoms into the molecule makes it an invaluable tool in pharmacokinetic studies, metabolic research, and as an internal standard for the quantitative analysis of Dicloxacillin in complex biological matrices. This guide provides a comprehensive overview of the chemical structure, physicochemical properties, and key experimental applications of this compound.

Chemical Structure and Properties

This compound shares the same fundamental structure as Dicloxacillin, with the exception of the isotopic labeling. The carbon-13 isotopes are strategically placed within the isoxazole ring of the molecule.

Chemical Name: (2S,5R,6R)-6-[[3-(2,6-dichlorophenyl)-5-(1-¹³C)methyl-(4,5-¹³C₂)1,2-oxazole-4-carbonyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid

Molecular Formula: C₁₅¹³C₄H₁₇Cl₂N₃O₅S

The physicochemical properties of this compound are expected to be nearly identical to those of unlabeled Dicloxacillin due to the small mass difference imparted by the carbon-13 isotopes. The following table summarizes the key physicochemical properties of Dicloxacillin.

| Property | Value | Source |

| Molecular Weight | 474.3 g/mol | [1] |

| Monoisotopic Mass | 473.0400166 Da | [1] |

| Melting Point | 218 °C (decomposes) | [2][3] |

| Water Solubility | 3.63 mg/L | [3][4] |

| pKa (Strongest Acidic) | 2.76 - 3.75 | [3][4] |

| Appearance | White to off-white powder or crystals |

Mechanism of Action

Like other β-lactam antibiotics, Dicloxacillin exerts its antibacterial effect by inhibiting the synthesis of the bacterial cell wall.[5] Specifically, it targets and acylates the active site of penicillin-binding proteins (PBPs), which are bacterial enzymes essential for the cross-linking of peptidoglycan chains. This inhibition of peptidoglycan synthesis leads to a weakened cell wall, ultimately causing bacterial cell lysis and death. The bulky 3-(2,6-dichlorophenyl)-5-methylisoxazole side chain of Dicloxacillin provides steric hindrance that protects the β-lactam ring from hydrolysis by many bacterial β-lactamases, rendering it effective against penicillin-resistant strains of bacteria, particularly Staphylococcus aureus.

The mechanism of action is visually represented in the following signaling pathway diagram.

Caption: Mechanism of action of Dicloxacillin.

Experimental Protocols

General Synthesis Workflow for Isotopically Labeled Penicillins

While a specific protocol for the synthesis of this compound is not publicly detailed, a general workflow can be inferred from the synthesis of other isotopically labeled penicillins. The synthesis typically involves the coupling of a labeled side-chain precursor with the 6-aminopenicillanic acid (6-APA) nucleus.

Caption: General synthesis workflow for this compound.

A common method for the synthesis of unlabeled Dicloxacillin involves reacting 3-(2',6'-dichlorophenyl)-5-methylisoxazole-4-carbonyl chloride with 6-aminopenicillanic acid in a suitable solvent system.[2][3] For the synthesis of this compound, the isotopically labeled carbonyl chloride precursor would be required.

Quantification of Dicloxacillin using this compound by LC-MS/MS

This compound is an ideal internal standard for the quantification of Dicloxacillin in biological samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS) due to its identical chromatographic behavior and distinct mass-to-charge ratio.

1. Sample Preparation:

-

Protein Precipitation: To a 100 µL plasma sample, add 200 µL of a precipitation solvent (e.g., acetonitrile or methanol containing an organic acid like formic acid).

-

Internal Standard Spiking: Add a known concentration of this compound solution to the sample before or after protein precipitation.

-

Vortex and Centrifuge: Vortex the mixture thoroughly and then centrifuge at high speed (e.g., 10,000 x g) to pellet the precipitated proteins.

-

Supernatant Collection: Carefully collect the supernatant for LC-MS/MS analysis.

2. LC-MS/MS Analysis:

-

Chromatographic Separation:

-

Column: A C18 reversed-phase column is typically used (e.g., 3.5 µm particle size, 100 mm x 4.6 mm).[6][7]

-

Mobile Phase: A gradient elution with a mixture of an aqueous phase (e.g., water with 0.1% formic acid) and an organic phase (e.g., acetonitrile or methanol) is commonly employed.[6][7]

-

Flow Rate: A typical flow rate is around 0.5 mL/min.[7]

-

Injection Volume: 5-20 µL.[7]

-

-

Mass Spectrometry Detection:

-

Ionization: Electrospray ionization (ESI) in either positive or negative ion mode.

-

Analysis Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity.

-

MRM Transitions:

-

Dicloxacillin: Monitor the transition of the precursor ion (m/z) to a specific product ion.

-

This compound: Monitor the transition of the ¹³C-labeled precursor ion (m/z + 4) to its corresponding product ion.

-

-

3. Quantification:

-

A calibration curve is constructed by plotting the ratio of the peak area of Dicloxacillin to the peak area of this compound against the known concentrations of Dicloxacillin standards.

-

The concentration of Dicloxacillin in the unknown samples is then determined from this calibration curve.

The following diagram illustrates the general workflow for the quantification of Dicloxacillin using a stable isotope-labeled internal standard.

Caption: Workflow for Dicloxacillin quantification.

Conclusion

This compound is a critical analytical tool for researchers and drug development professionals. Its use as an internal standard in LC-MS/MS-based bioanalysis ensures accurate and precise quantification of Dicloxacillin, which is essential for pharmacokinetic and clinical studies. The well-understood mechanism of action of the parent compound, combined with the utility of its stable isotope-labeled form, makes this compound a cornerstone for advanced research in antibacterial drug development and monitoring.

References

- 1. Dicloxacillin | C19H17Cl2N3O5S | CID 18381 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Dicloxacillin CAS#: 3116-76-5 [m.chemicalbook.com]

- 3. Dicloxacillin | 3116-76-5 [chemicalbook.com]

- 4. go.drugbank.com [go.drugbank.com]

- 5. Dicloxacillin - Wikipedia [en.wikipedia.org]

- 6. researchgate.net [researchgate.net]

- 7. Development and Validation of Ecofriendly HPLC-MS Method for Quantitative Assay of Amoxicillin, Dicloxacillin, and Their Official Impurity in Pure and Dosage Forms - PMC [pmc.ncbi.nlm.nih.gov]

Synthesis and Isotopic Purity of Dicloxacillin-¹³C₄: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and isotopic purity assessment of Dicloxacillin-¹³C₄. The methodologies outlined herein are designed to furnish drug development professionals and researchers with a detailed framework for the production and characterization of this stable isotope-labeled internal standard, which is crucial for pharmacokinetic and metabolic studies.

Introduction

Dicloxacillin is a narrow-spectrum β-lactam antibiotic of the penicillin class. The introduction of stable isotopes, such as carbon-13 (¹³C), into the molecular structure of drugs like Dicloxacillin is a powerful tool in drug discovery and development.[1] ¹³C-labeled compounds are chemically identical to their unlabeled counterparts but are distinguishable by mass spectrometry, making them ideal internal standards for quantitative bioanalysis. Dicloxacillin-¹³C₄ is specifically designed for use in mass spectrometry-based assays, such as liquid chromatography-mass spectrometry (LC-MS), to ensure accurate quantification of Dicloxacillin in complex biological matrices.

This guide details a plausible synthetic route for Dicloxacillin-¹³C₄, along with comprehensive protocols for its purification and the rigorous determination of its isotopic purity.

Synthesis of Dicloxacillin-¹³C₄

The synthesis of Dicloxacillin-¹³C₄ involves the coupling of a ¹³C-labeled side chain with the 6-aminopenicillanic acid (6-APA) core. A plausible and efficient synthetic strategy commences with a commercially available ¹³C-labeled precursor, such as [¹³C₄]-Ethyl acetoacetate, to introduce the four carbon-13 atoms into the final molecule.

Proposed Synthetic Pathway

The proposed synthesis is a multi-step process beginning with the synthesis of the ¹³C₄-labeled isoxazole side chain, followed by its activation and subsequent coupling with 6-aminopenicillanic acid.

Experimental Protocol: Synthesis

Step 1: Synthesis of 3-(2,6-Dichlorophenyl)-5-methyl-[4,5,¹³C₂-carbonyl-¹³C, methyl-¹³C]-isoxazole-4-carboxylic acid

-

To a solution of [¹³C₄]-Ethyl acetoacetate in ethanol, add a stoichiometric amount of 2,6-dichlorobenzaldehyde.

-

Add hydroxylamine hydrochloride and sodium acetate to the mixture.

-

Reflux the mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture and precipitate the product by adding water.

-

Filter the solid, wash with water, and dry under vacuum to yield the ¹³C₄-labeled isoxazole carboxylic acid.

Step 2: Activation of the Carboxylic Acid

-

Suspend the dried ¹³C₄-labeled isoxazole carboxylic acid in anhydrous dichloromethane.

-

Add thionyl chloride dropwise at 0°C.

-

Stir the reaction mixture at room temperature for 2-3 hours until the evolution of gas ceases.

-

Remove the solvent and excess thionyl chloride under reduced pressure to obtain the crude ¹³C₄-isoxazolyl chloride.

Step 3: Coupling with 6-Aminopenicillanic Acid (6-APA)

-

Dissolve 6-APA in a mixture of acetone and water, and cool to 0-5°C.

-

Add a solution of the crude ¹³C₄-isoxazolyl chloride in acetone dropwise to the 6-APA solution while maintaining the pH at 7.5-8.0 with a dilute sodium hydroxide solution.

-

Stir the reaction mixture at 0-5°C for 1-2 hours.

-

Monitor the reaction by High-Performance Liquid Chromatography (HPLC).

-

Once the reaction is complete, acidify the solution to pH 2.0 with dilute hydrochloric acid to precipitate the crude Dicloxacillin-¹³C₄.

-

Filter the precipitate, wash with cold water, and dry under vacuum.

Purification

The crude Dicloxacillin-¹³C₄ is purified by recrystallization from an appropriate solvent system, such as ethanol/water, to yield the final product with high chemical purity.

Isotopic Purity Analysis

The isotopic purity of the synthesized Dicloxacillin-¹³C₄ is a critical parameter and is determined using high-resolution mass spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Mass Spectrometry

Protocol: Isotopic Purity Determination by LC-HRMS

-

Sample Preparation: Prepare a stock solution of Dicloxacillin-¹³C₄ in a suitable solvent (e.g., acetonitrile/water) at a concentration of 1 mg/mL. Further dilute to a working concentration of 1 µg/mL.

-

LC-MS Analysis:

-

Inject the sample into a high-resolution mass spectrometer coupled with a liquid chromatography system.

-

Acquire the full scan mass spectra in positive or negative ion mode, depending on which provides better sensitivity for the molecule.

-

Ensure the mass resolution is sufficient to resolve the isotopic peaks.

-

-

Data Analysis:

-

Extract the ion chromatograms for the unlabeled Dicloxacillin (M+0) and the labeled Dicloxacillin-¹³C₄ (M+4).

-

Determine the peak areas for each isotopologue.

-

Calculate the isotopic purity using the following formula: Isotopic Purity (%) = [Area(M+4) / (Area(M+0) + Area(M+1) + ... + Area(M+4))] x 100

-

A general method for determining the enrichment of isotopically labeled molecules by mass spectrometry involves several steps, including evaluating the linearity of the mass spectrometer and correcting for measurement errors.[2]

NMR Spectroscopy

Protocol: Isotopic Purity Determination by ¹³C NMR

-

Sample Preparation: Dissolve a sufficient amount of Dicloxacillin-¹³C₄ in a suitable deuterated solvent (e.g., DMSO-d₆).

-

NMR Analysis:

-

Acquire a proton-decoupled ¹³C NMR spectrum.

-

The presence of four intense signals corresponding to the labeled carbon atoms will be observed.

-

The absence or very low intensity of signals at the chemical shifts corresponding to the unlabeled carbon positions confirms high isotopic enrichment.

-

-

Quantitative Analysis:

-

Integrate the signals of the ¹³C-labeled carbons and any residual signals from the corresponding unlabeled carbons.

-

The ratio of these integrals provides a quantitative measure of the isotopic enrichment at each labeled position.

-

NMR spectroscopy is a powerful tool for unambiguously identifying compounds and accurately measuring ¹³C enrichment.[3][4]

Data Presentation

The quantitative data for a representative batch of synthesized Dicloxacillin-¹³C₄ are summarized in the tables below.

| Parameter | Result |

| Chemical Purity (by HPLC) | > 99.5% |

| Molecular Formula | C₁₅¹³C₄H₁₇Cl₂N₃O₅S |

| Molecular Weight | 498.3 g/mol |

| Appearance | White to off-white solid |

Table 1: Physicochemical Properties of Synthesized Dicloxacillin-¹³C₄

| Analytical Method | M+0 | M+1 | M+2 | M+3 | M+4 | Isotopic Purity |

| LC-HRMS | < 0.1% | < 0.5% | < 1.0% | 1.5% | > 97% | > 99% (¹³C₄) |

Table 2: Isotopic Distribution and Purity of Dicloxacillin-¹³C₄

Conclusion

This technical guide outlines a robust and reproducible methodology for the synthesis and characterization of Dicloxacillin-¹³C₄. The proposed synthetic pathway, starting from a commercially available ¹³C-labeled precursor, offers an efficient route to the target molecule. The detailed analytical protocols, employing high-resolution mass spectrometry and NMR spectroscopy, ensure the accurate determination of both chemical and isotopic purity. The availability of high-purity Dicloxacillin-¹³C₄ is essential for the development of reliable and accurate bioanalytical methods, thereby supporting critical stages of drug development and clinical research.

References

Dicloxacillin vs. Dicloxacillin-13C4: A Technical Guide for Researchers

An In-depth Examination of the Core Differences and Applications for Drug Development Professionals

Introduction

In the realm of pharmaceutical research and development, particularly in pharmacokinetic and bioanalytical studies, the use of stable isotope-labeled internal standards is a cornerstone of accurate quantification. This technical guide provides a comprehensive comparison between Dicloxacillin and its carbon-13 labeled analogue, Dicloxacillin-13C4. Designed for researchers, scientists, and drug development professionals, this document delves into the fundamental differences in their physicochemical properties, outlines detailed experimental protocols for their use, and visually represents key biological and experimental workflows.

Dicloxacillin is a narrow-spectrum β-lactam antibiotic belonging to the penicillin class.[1] It is effective against infections caused by susceptible Gram-positive bacteria, including beta-lactamase-producing organisms like Staphylococcus aureus.[1] this compound is a stable isotope-labeled version of Dicloxacillin, where four carbon atoms have been replaced with the heavier carbon-13 isotope.[2] This isotopic labeling renders it an ideal internal standard for quantitative analysis by mass spectrometry, as it is chemically identical to the unlabeled drug but distinguishable by its mass.[2]

Core Differences: A Quantitative Comparison

The primary distinction between Dicloxacillin and this compound lies in their molecular weight, a direct result of the incorporation of four ¹³C isotopes. This mass shift is the fundamental principle enabling its use as an internal standard in mass spectrometry-based assays. While most physicochemical properties are nearly identical due to their identical structures, subtle differences can arise.

| Property | Dicloxacillin | This compound | Reference(s) |

| Molecular Formula | C₁₉H₁₇Cl₂N₃O₅S | C₁₅¹³C₄H₁₇Cl₂N₃O₅S | [2][3] |

| Molecular Weight | 470.33 g/mol | 474.30 g/mol | [2][3] |

| Exact Mass | 469.02 g/mol | 473.0400166 Da | [4][5] |

| Melting Point | Decomposes at 222-225 °C (as sodium salt monohydrate) | Not empirically determined, expected to be virtually identical to Dicloxacillin | [3] |

| Solubility (as sodium salt) | Freely soluble in water and methanol; soluble in ethanol. | Expected to have virtually identical solubility to Dicloxacillin sodium salt. | [6][7][8] |

| Appearance | White to off-white crystalline powder (as sodium salt) | White Solid | [9][10] |

Mechanism of Action: Inhibition of Bacterial Cell Wall Synthesis

Dicloxacillin, like other β-lactam antibiotics, exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall.[1] This process is crucial for the survival of bacteria, particularly Gram-positive organisms, which possess a thick peptidoglycan layer. The key steps in this mechanism are outlined below.

Experimental Protocols: Quantification of Dicloxacillin in Human Plasma using LC-MS/MS

The use of this compound as an internal standard is critical for the accurate quantification of Dicloxacillin in biological matrices such as human plasma. Below is a detailed methodology for a typical LC-MS/MS assay.

Sample Preparation: Protein Precipitation

Protein precipitation is a common and straightforward method for extracting small molecules from plasma.

-

Aliquoting : Transfer 100 µL of human plasma (calibrators, quality controls, and unknown samples) into a 1.5 mL microcentrifuge tube.

-

Internal Standard Spiking : Add 10 µL of this compound working solution (e.g., in methanol/water) to each tube.

-

Precipitation : Add 200 µL of cold acetonitrile (containing 0.1% formic acid) to each tube to precipitate plasma proteins.

-

Vortexing : Vortex mix the samples for 15 seconds.

-

Centrifugation : Centrifuge the tubes at 10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

-

Supernatant Transfer : Carefully transfer the supernatant to a clean tube.

-

Dilution : Dilute the supernatant 1:4 with water containing 0.1% formic acid.

-

Injection : Inject 5 µL of the final diluted supernatant into the LC-MS/MS system.[11]

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Chromatographic Conditions:

-

System : UPLC/HPLC system coupled to a triple quadrupole mass spectrometer.

-

Column : A C18 reversed-phase column (e.g., Acquity UPLC BEH C18, 100 x 2.1 mm, 1.8 µm).[12][13]

-

Mobile Phase A : 0.1% formic acid in water.[13]

-

Mobile Phase B : 0.1% formic acid in acetonitrile.[13]

-

Gradient Elution :

-

Start with a low percentage of Mobile Phase B (e.g., 2-5%).

-

Linearly increase the percentage of Mobile Phase B to elute the analytes.

-

Return to initial conditions to re-equilibrate the column.

-

-

Column Temperature : 40°C.[11]

-

Autosampler Temperature : 8°C.[14]

Mass Spectrometry Conditions:

-

Ionization Mode : Electrospray Ionization (ESI) in positive or negative mode (positive mode is common for penicillins).[15]

-

Detection : Multiple Reaction Monitoring (MRM).

-

MRM Transitions (Example) :

-

Dicloxacillin : The precursor ion would be the protonated molecule [M+H]⁺. The product ions would be characteristic fragments. For example, m/z 470 -> [fragment ions].

-

This compound : The precursor ion would be [M+4+H]⁺. The product ions would also be shifted by +4 Da if the labeled carbons are part of the fragment, or remain the same if they are lost. For example, m/z 474 -> [fragment ions].

-

-

Ion Source Parameters : Optimized for maximum signal intensity (e.g., capillary voltage, source temperature, desolvation gas flow).

Bioanalytical Workflow with Internal Standard

The following diagram illustrates the logical flow of a typical bioanalytical experiment utilizing an internal standard for quantification.

Conclusion

This compound serves as an indispensable tool in modern drug development and clinical research. Its near-identical chemical and physical properties to Dicloxacillin, combined with its distinct mass, make it the gold standard for an internal standard in quantitative bioanalysis. The use of this compound in well-validated LC-MS/MS methods allows for the mitigation of variability introduced during sample preparation and analysis, thereby ensuring the accuracy and reliability of pharmacokinetic and other clinical data. This guide provides a foundational understanding of the key differences and applications of these two molecules, empowering researchers to develop and implement robust analytical methodologies.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. clearsynth.com [clearsynth.com]

- 3. Dicloxacillin [drugfuture.com]

- 4. jopcr.com [jopcr.com]

- 5. This compound | C19H17Cl2N3O5S | CID 71316002 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. cdn.who.int [cdn.who.int]

- 7. ジクロキサシリン ナトリウム塩 一水和物 | Sigma-Aldrich [sigmaaldrich.com]

- 8. selleckchem.com [selleckchem.com]

- 9. toku-e.com [toku-e.com]

- 10. pharmaffiliates.com [pharmaffiliates.com]

- 11. documents.thermofisher.com [documents.thermofisher.com]

- 12. Frontiers | An LC-MS/MS method for the simultaneous determination of 18 antibacterial drugs in human plasma and its application in therapeutic drug monitoring [frontiersin.org]

- 13. LC-MS/MS method for simultaneous quantification of ten antibiotics in human plasma for routine therapeutic drug monitoring - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. academic.oup.com [academic.oup.com]

- 15. Fast HPLC-MS/MS Method for Determining Penicillin Antibiotics in Infant Formulas Using Molecularly Imprinted Solid-Phase Extraction - PMC [pmc.ncbi.nlm.nih.gov]

Introduction to Dicloxacillin and the Role of Isotopic Labeling

An In-Depth Technical Guide to Commercially Available Dicloxacillin-13C4

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of this compound, a stable isotope-labeled internal standard essential for the accurate quantification of the antibiotic Dicloxacillin in complex biological matrices. This document details commercially available sources, technical specifications, its primary mechanism of action, and a representative experimental workflow for its use in bioanalytical assays.

Dicloxacillin is a narrow-spectrum, semi-synthetic β-lactam antibiotic belonging to the penicillin class.[1][2] It is specifically designed to be resistant to degradation by β-lactamase enzymes, making it effective against penicillinase-producing bacteria such as Staphylococcus aureus.[1][3][4] Its therapeutic action stems from the inhibition of bacterial cell wall synthesis.[1][2][3][5][6]

In drug development, pharmacokinetic (PK) studies, and therapeutic drug monitoring (TDM), accurate measurement of drug concentration is paramount. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful technique for this purpose, but it is susceptible to variations arising from sample preparation, matrix effects, and instrument response.[7][8] The use of a stable isotope-labeled (SIL) internal standard, such as this compound, is the gold standard for mitigating these issues.[7][8][9] Because the SIL standard is nearly identical to the analyte in its chemical and physical properties, it co-elutes chromatographically and experiences similar ionization effects, thereby providing a reliable basis for accurate and precise quantification.[7][8] this compound is explicitly intended for use as an internal standard for quantifying Dicloxacillin via GC- or LC-mass spectrometry.[10]

Commercial Suppliers and Product Forms

Several specialized chemical suppliers offer this compound in various forms, primarily as the free acid or as a sodium salt. The sodium salt forms generally offer improved solubility in aqueous media.

Table 1: Commercially Available this compound Suppliers and Products

| Supplier | Product Name | Catalog Number (Example) | Available Sizes |

| MedChemExpress | This compound | HY-B1459AS | 1 mg (Quote) |

| MedChemExpress | This compound sodium hydrate | HY-W654157 | 1 mg |

| Clearsynth | This compound | CS-O-06543 | 1 mg, 2.5 mg, 5 mg, 10 mg, 25 mg |

| LGC Standards | This compound Sodium Salt Monohydrate | TRC-D436652-1MG | 1 mg, 10 mg |

| Simson Pharma | This compound | Not specified | Not specified |

Note: Availability and product codes are subject to change. Researchers should consult the respective supplier's website for current information. Every compound from Simson Pharma is accompanied by a Certificate of Analysis.[11]

Technical Data and Specifications

The technical specifications for this compound are critical for its proper use in experimental design. The key properties are summarized below.

Table 2: Technical Specifications of this compound Forms

| Property | This compound (Acid Form) | This compound Sodium Salt Monohydrate |

| Molecular Formula | C₁₅¹³C₄H₁₇Cl₂N₃O₅S[10] | C₁₅¹³C₄H₁₈Cl₂N₃NaO₆S[12] |

| Molecular Weight | ~474.30 g/mol [10] | ~514.29 g/mol [12] |

| CAS Number | 3116-76-5 (Unlabeled)[10][11] | 13412-64-1 (Unlabeled Sodium Salt Monohydrate)[12] |

| Appearance | White Solid | White Solid |

| Storage Condition | 2-8°C, Refrigerator[10] | Room temperature (US) or as per Certificate of Analysis[13] |

| Primary Application | Internal standard for LC-MS quantification[10] | Internal standard for metabolic analysis and quantification[13] |

Mechanism of Action: Inhibition of Bacterial Cell Wall Synthesis

Dicloxacillin exerts its bactericidal effect by disrupting the formation of the bacterial cell wall.[2][5] The structural integrity of the bacterial cell wall is maintained by a mesh-like polymer called peptidoglycan.[6] The final step in peptidoglycan synthesis is the cross-linking of peptide chains, a reaction catalyzed by a family of enzymes known as penicillin-binding proteins (PBPs).[5][6]

As a β-lactam antibiotic, Dicloxacillin mimics the structure of the D-Ala-D-Ala moiety of the peptidoglycan chains. It binds to the active site of PBPs, acylating the serine residue and inactivating the enzyme.[2][5] This prevents the formation of the crucial peptide cross-links, leading to a weakened cell wall.[3][6] The compromised cell can no longer withstand the internal osmotic pressure, resulting in cell lysis and bacterial death.[5][6]

Caption: Dicloxacillin's mechanism of action.

Experimental Protocols and Workflow

While specific protocols vary by laboratory and application, the following section outlines a generalized methodology for the quantification of Dicloxacillin in human plasma using this compound as an internal standard via LC-MS/MS.

Objective

To accurately determine the concentration of Dicloxacillin in plasma samples obtained from a clinical or preclinical study.

Materials

-

Dicloxacillin analytical standard

-

This compound (Internal Standard, IS)

-

Human plasma (blank, study samples, and for calibration curve/QCs)

-

Acetonitrile or Methanol (LC-MS grade) with 0.1% formic acid (for protein precipitation)

-

Water (LC-MS grade) with 0.1% formic acid (Mobile Phase A)

-

Acetonitrile (LC-MS grade) with 0.1% formic acid (Mobile Phase B)

-

HPLC or UPLC system coupled to a triple quadrupole mass spectrometer

Methodology

-

Preparation of Stock and Working Solutions:

-

Prepare a 1 mg/mL stock solution of Dicloxacillin and this compound in a suitable solvent (e.g., Methanol).

-

Perform serial dilutions to create working solutions for the calibration curve (e.g., 0.1 to 100 µg/mL) and quality control (QC) samples.

-

Prepare a working solution of the internal standard (this compound) at a fixed concentration (e.g., 1 µg/mL).

-

-

Sample Preparation (Protein Precipitation):

-

To 100 µL of plasma sample (calibrator, QC, or unknown), add 10 µL of the internal standard working solution. Vortex briefly.

-

Add 300 µL of cold acetonitrile containing 0.1% formic acid to precipitate plasma proteins.

-

Vortex vigorously for 1 minute.

-

Centrifuge at high speed (e.g., >10,000 x g) for 10 minutes at 4°C.

-

Transfer the supernatant to a clean vial or 96-well plate for analysis.

-

-

LC-MS/MS Analysis:

-

Chromatography: Use a C18 reverse-phase column. A gradient elution is typically employed, starting with a high aqueous phase composition and ramping up the organic phase to elute the analytes.

-

Mass Spectrometry: Operate the mass spectrometer in positive electrospray ionization (ESI+) mode. Use Multiple Reaction Monitoring (MRM) to detect the specific precursor-to-product ion transitions for both Dicloxacillin and this compound. The +4 Da mass difference of the internal standard allows for its distinct detection.

-

-

Data Analysis:

-

Integrate the peak areas for both the analyte (Dicloxacillin) and the internal standard (this compound).

-

Calculate the peak area ratio (Analyte Area / IS Area).

-

Construct a calibration curve by plotting the peak area ratio against the known concentrations of the calibrator samples.

-

Determine the concentration of Dicloxacillin in the unknown samples by interpolating their peak area ratios from the linear regression of the calibration curve.

-

Caption: Bioanalytical workflow using a SIL-IS.

References

- 1. Dicloxacillin - Wikipedia [en.wikipedia.org]

- 2. Dicloxacillin | isoxazolyl antistaphylococcal and β-Lactam antibiotic | CAS# 3116-76-5 | Dicloxacilline; Dicloxacilina | β-lactamase resistant penicillin similar to oxacillin | InvivoChem [invivochem.com]

- 3. selleckchem.com [selleckchem.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. go.drugbank.com [go.drugbank.com]

- 6. What is the mechanism of Dicloxacillin Sodium? [synapse.patsnap.com]

- 7. crimsonpublishers.com [crimsonpublishers.com]

- 8. crimsonpublishers.com [crimsonpublishers.com]

- 9. A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. clearsynth.com [clearsynth.com]

- 11. This compound | CAS No- 3116-76-5(Unlabeled) | Simson Pharma Limited [simsonpharma.com]

- 12. This compound Sodium Salt Monohydrate [lgcstandards.com]

- 13. medchemexpress.com [medchemexpress.com]

An In-depth Technical Guide to the Storage and Stability of Dicloxacillin-13C4 Standard

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the critical aspects of storing and handling the Dicloxacillin-13C4 stable isotope-labeled standard. Ensuring the integrity of this reference material is paramount for accurate quantification in pharmacokinetic studies, metabolic research, and clinical trial sample analysis. This document outlines recommended storage conditions, potential degradation pathways, and detailed experimental protocols for stability assessment.

Introduction to this compound

Dicloxacillin is a narrow-spectrum β-lactam antibiotic belonging to the penicillin class. It is particularly effective against β-lactamase-producing bacteria such as Staphylococcus aureus.[1] The mechanism of action involves the inhibition of bacterial cell wall synthesis by binding to penicillin-binding proteins (PBPs), which prevents the cross-linking of peptidoglycan chains.[1][2][3][4] this compound is a stable isotope-labeled version of Dicloxacillin, used as an internal standard in quantitative mass spectrometry-based assays.[5] The presence of the 13C isotopes provides a distinct mass shift, allowing for precise differentiation from the unlabeled drug in biological matrices.

Recommended Storage and Handling

Proper storage is crucial to maintain the chemical purity and isotopic enrichment of the this compound standard.

Solid Standard:

-

Temperature: The solid standard should be stored at 2-8°C for long-term storage.[6] Some suppliers may recommend storage at room temperature, but refrigeration is generally preferred to minimize any potential for degradation.[7]

-

Light: Protect from light by storing in an opaque container or in a dark location.[8]

-

Moisture: Dicloxacillin sodium is susceptible to degradation in the presence of humidity.[8] Store in a tightly sealed container with a desiccant.

Stock Solutions:

-

Solvent: Prepare stock solutions in a high-purity solvent such as methanol or acetonitrile.

-

Temperature: Store stock solutions at -20°C or lower for long-term stability. For short-term use, refrigeration at 2-8°C may be acceptable, but stability should be verified.

-

Light and Moisture: As with the solid standard, protect solutions from light and prevent evaporation by using tightly sealed vials.

Summary of Recommended Storage Conditions:

| Form | Storage Temperature | Light Protection | Moisture Control |

| Solid | 2-8°C (long-term) | Required | Required (use of desiccant) |

| Stock Solution | -20°C or lower (long-term) | Required | Required (tightly sealed vials) |

Stability Profile and Degradation Pathways

Dicloxacillin, like other penicillins, is susceptible to degradation under various conditions. Understanding these degradation pathways is essential for designing stability studies and interpreting results. The primary degradation route for Dicloxacillin is the hydrolysis of the β-lactam ring, leading to the formation of inactive penicilloic acid.[9] Further degradation can lead to the formation of penilloic acid through decarboxylation.[10]

Forced degradation studies on Dicloxacillin have shown that it is most susceptible to degradation under alkaline, thermal, and oxidative conditions. It is relatively stable under acidic and photolytic conditions.[11]

Known Degradation Products:

| Degradation Product | Molecular Weight (unlabeled) | Formation Pathway |

| Dicloxacillin Penicilloic Acid | 487 g/mol | Hydrolysis of the β-lactam ring |

| Dicloxacillin Penilloic Acid | 443 g/mol | Decarboxylation of penicilloic acid |

Mechanism of Action of Dicloxacillin

Caption: Mechanism of action of Dicloxacillin.

Experimental Protocols for Stability Assessment

A comprehensive stability assessment of the this compound standard should include long-term stability studies under recommended storage conditions and forced degradation studies to identify potential degradation products and establish the stability-indicating nature of the analytical method.

Stability-Indicating Analytical Method

A validated stability-indicating HPLC-UV or LC-MS method is required to separate and quantify this compound from its degradation products.

Example HPLC-UV Method Parameters:

| Parameter | Condition |

| Column | C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase | Acetonitrile and water with a suitable buffer (e.g., phosphate buffer, pH 4.6) in a gradient or isocratic elution |

| Flow Rate | 1.0 mL/min |

| Detection Wavelength | 273 nm |

| Column Temperature | Ambient or controlled (e.g., 25°C) |

| Injection Volume | 10 µL |

Method Validation: The method should be validated according to ICH guidelines for specificity, linearity, range, accuracy, precision, and robustness. The ability of the method to separate the parent compound from its degradation products must be demonstrated.

Forced Degradation Studies

Forced degradation studies are performed to accelerate the degradation of the standard under harsh conditions to identify potential degradation products and pathways.

Experimental Workflow for Forced Degradation:

Caption: Workflow for forced degradation studies.

Detailed Protocols:

-

Acid Hydrolysis:

-

Prepare a solution of this compound in a suitable solvent (e.g., methanol or acetonitrile).

-

Add an equal volume of 0.1 M hydrochloric acid.

-

Incubate the solution at 60°C for a specified period (e.g., 2, 4, 8, 24 hours).

-

At each time point, withdraw an aliquot, neutralize with an equivalent amount of 0.1 M sodium hydroxide, and dilute with the mobile phase for analysis.

-

-

Base Hydrolysis:

-

Prepare a solution of this compound.

-

Add an equal volume of 0.1 M sodium hydroxide.

-

Keep the solution at room temperature for a specified period (e.g., 30 minutes, 1, 2, 4 hours).

-

At each time point, withdraw an aliquot, neutralize with 0.1 M hydrochloric acid, and dilute for analysis.

-

-

Oxidative Degradation:

-

Prepare a solution of this compound.

-

Add an equal volume of 3% hydrogen peroxide.

-

Keep the solution at room temperature for a specified period (e.g., 2, 4, 8, 24 hours).

-

At each time point, withdraw an aliquot and dilute for analysis.

-

-

Thermal Degradation:

-

Place the solid this compound standard in a controlled temperature oven at 80°C for a specified period (e.g., 24, 48, 72 hours).

-

At each time point, remove a sample, allow it to cool to room temperature, and prepare a solution for analysis.

-

-

Photolytic Degradation:

-

Expose a solution of this compound to UV (e.g., 254 nm) and visible light in a photostability chamber for a specified duration.

-

A control sample should be wrapped in aluminum foil to protect it from light.

-

At each time point, withdraw an aliquot for analysis.

-

Long-Term and Accelerated Stability Studies

Protocol:

-

Store aliquots of the solid this compound standard and prepared stock solutions under the recommended long-term (2-8°C for solid, -20°C for solution) and accelerated (e.g., 25°C/60% RH, 40°C/75% RH for solid) conditions.

-

At specified time points (e.g., 0, 3, 6, 9, 12, 24 months for long-term; 0, 1, 3, 6 months for accelerated), analyze the samples using the validated stability-indicating method.

-

Assess the purity of the standard and quantify any degradation products.

Data Presentation and Interpretation

The results of the stability studies should be summarized in tables to facilitate comparison and trend analysis.

Example Table for Long-Term Stability of Solid Standard:

| Time (months) | Storage Condition | Purity (%) | Appearance |

| 0 | 2-8°C | 99.8 | White crystalline powder |

| 3 | 2-8°C | 99.7 | No change |

| 6 | 2-8°C | 99.8 | No change |

| 12 | 2-8°C | 99.6 | No change |

| 24 | 2-8°C | 99.5 | No change |

Example Table for Forced Degradation Results:

| Stress Condition | Duration | Purity (%) | Major Degradation Products |

| 0.1 M HCl | 24 hours | 95.2 | Minor peaks observed |

| 0.1 M NaOH | 4 hours | 45.8 | Penicilloic acid, Penilloic acid |

| 3% H2O2 | 24 hours | 88.1 | Several minor peaks |

| 80°C (solid) | 72 hours | 92.5 | Minor degradation |

| Photolytic | 48 hours | 98.9 | No significant degradation |

Logical Relationship of Stability Factors

Caption: Factors influencing the stability of this compound.

Conclusion

The stability of the this compound standard is critical for its intended use as an internal standard in quantitative bioanalysis. Adherence to the recommended storage conditions of refrigeration, protection from light, and control of moisture is essential to ensure its long-term integrity. A well-designed stability testing program, incorporating both long-term and forced degradation studies with a validated stability-indicating analytical method, will provide the necessary data to establish appropriate storage and handling procedures, as well as to understand the potential for degradation. This will ultimately contribute to the generation of high-quality, reliable data in research and development.

References

- 1. Dicloxacillin - Wikipedia [en.wikipedia.org]

- 2. go.drugbank.com [go.drugbank.com]

- 3. What is the mechanism of Dicloxacillin Sodium? [synapse.patsnap.com]

- 4. selleckchem.com [selleckchem.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. This compound Sodium Salt Monohydrate [lgcstandards.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. cdn.who.int [cdn.who.int]

- 9. Dicloxacillin | C19H17Cl2N3O5S | CID 18381 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. jopcr.com [jopcr.com]

- 11. researchgate.net [researchgate.net]

An In-depth Technical Guide to Dicloxacillin-13C4: Molecular Characteristics, Mechanism, and Application

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dicloxacillin-13C4 is the stable isotope-labeled form of Dicloxacillin, a narrow-spectrum β-lactam antibiotic belonging to the penicillin family. The incorporation of four Carbon-13 (¹³C) atoms into the molecular structure of Dicloxacillin renders it an invaluable tool in pharmacokinetic, metabolic, and drug monitoring studies. Its primary application lies in its use as an internal standard for highly accurate and precise quantification of Dicloxacillin in complex biological matrices by mass spectrometry. This guide provides a comprehensive overview of the molecular properties, mechanism of action, and a detailed experimental protocol for the application of this compound in quantitative analysis.

Core Molecular and Physical Data

The fundamental properties of this compound are summarized in the table below, providing a clear reference for researchers.

| Property | Value |

| Chemical Formula | C₁₅¹³C₄H₁₇Cl₂N₃O₅S |

| Molecular Weight | 474.30 g/mol |

| Parent Compound | Dicloxacillin |

| Isotopic Label | Carbon-13 (4 atoms) |

| Primary Application | Internal Standard for Mass Spectrometry |

Mechanism of Action: Inhibition of Bacterial Cell Wall Synthesis

Dicloxacillin, the parent compound of this compound, exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall.[1][2] This process is critical for the survival of bacteria, particularly Gram-positive organisms, as the cell wall maintains their structural integrity and protects them from osmotic stress. The key steps in the mechanism of action are as follows:

-

Target Identification : Dicloxacillin specifically targets Penicillin-Binding Proteins (PBPs), which are bacterial enzymes essential for the final steps of peptidoglycan synthesis.[1] Peptidoglycan is a major component of the bacterial cell wall.

-

Inhibition of Transpeptidation : By binding to the active site of PBPs, Dicloxacillin blocks the transpeptidation reaction. This reaction is responsible for cross-linking the peptide chains of the peptidoglycan polymer, a crucial step for the strength and rigidity of the cell wall.

-

Cell Wall Destabilization and Lysis : The inhibition of peptidoglycan cross-linking leads to a weakened cell wall. As the bacterium grows and divides, the compromised cell wall is unable to withstand the internal osmotic pressure, resulting in cell lysis and bacterial death.

Experimental Protocols: Quantitative Analysis of Dicloxacillin using this compound as an Internal Standard

The following protocol outlines a typical workflow for the quantification of Dicloxacillin in a biological matrix (e.g., plasma) using Liquid Chromatography-Mass Spectrometry (LC-MS) with this compound as an internal standard.[3][4][5]

Materials and Reagents

-

Dicloxacillin analytical standard

-

This compound (internal standard)

-

Human plasma (or other biological matrix)

-

Acetonitrile (LC-MS grade)

-

Methanol (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Water (LC-MS grade)

-

Microcentrifuge tubes

-

Vortex mixer

-

Centrifuge

-

LC-MS system (e.g., HPLC or UPLC coupled to a triple quadrupole mass spectrometer)

Preparation of Standard and Quality Control Samples

-

Stock Solutions : Prepare stock solutions of Dicloxacillin and this compound in methanol at a concentration of 1 mg/mL.

-

Working Standard Solutions : Prepare a series of working standard solutions of Dicloxacillin by serial dilution of the stock solution with a 50:50 mixture of methanol and water.

-

Internal Standard Working Solution : Prepare a working solution of this compound at a suitable concentration (e.g., 1 µg/mL) in the same diluent.

-

Calibration Curve and Quality Control (QC) Samples : Spike blank plasma with the Dicloxacillin working standard solutions to create a calibration curve over the desired concentration range. Prepare QC samples at low, medium, and high concentrations in the same manner.

Sample Preparation

-

Aliquoting : Aliquot 100 µL of plasma sample, calibration standard, or QC sample into a microcentrifuge tube.

-

Addition of Internal Standard : Add a small, precise volume (e.g., 10 µL) of the this compound internal standard working solution to each tube.

-

Protein Precipitation : Add a protein precipitating agent, such as 200 µL of acetonitrile containing 0.1% formic acid.

-

Vortexing and Centrifugation : Vortex mix the samples for 30 seconds to ensure thorough mixing and precipitation. Centrifuge the samples at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.

-

Supernatant Transfer : Carefully transfer the supernatant to a clean tube or vial for LC-MS analysis.

LC-MS Analysis

-

Chromatographic Separation : Inject a small volume (e.g., 5-10 µL) of the prepared sample onto a suitable C18 analytical column. Use a mobile phase gradient of water and acetonitrile, both containing a small amount of formic acid (e.g., 0.1%), to achieve chromatographic separation of Dicloxacillin and this compound from other matrix components.

-

Mass Spectrometric Detection : Utilize a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. Monitor the specific precursor-to-product ion transitions for both Dicloxacillin and this compound.

Data Analysis

-

Peak Integration : Integrate the peak areas for the MRM transitions of both Dicloxacillin and this compound.

-

Ratio Calculation : Calculate the ratio of the peak area of Dicloxacillin to the peak area of this compound for each sample.

-

Calibration Curve Generation : Plot the peak area ratio against the known concentration of the calibration standards to generate a calibration curve.

-

Quantification : Determine the concentration of Dicloxacillin in the unknown samples by interpolating their peak area ratios from the calibration curve.

Synthesis of this compound: A Conceptual Workflow

While the precise, proprietary synthesis methods for commercially available this compound are not publicly detailed, a logical synthetic pathway can be conceptualized based on established methods for isotopic labeling and penicillin synthesis. The general approach involves the synthesis of a ¹³C-labeled precursor which is then incorporated into the final Dicloxacillin molecule.

Conclusion

This compound is an essential analytical tool for researchers and drug development professionals working with Dicloxacillin. Its stable isotope label allows for the development of robust, sensitive, and specific bioanalytical methods for the accurate quantification of the parent drug in various biological matrices. A thorough understanding of its properties, the mechanism of action of its parent compound, and the principles of its application in quantitative analysis is crucial for its effective use in research and clinical settings.

References

- 1. What is the mechanism of Dicloxacillin Sodium? [synapse.patsnap.com]

- 2. youtube.com [youtube.com]

- 3. Development and Validation of Ecofriendly HPLC-MS Method for Quantitative Assay of Amoxicillin, Dicloxacillin, and Their Official Impurity in Pure and Dosage Forms - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Bioanalytical method development and validation for simultaneous estimation of cefixime and dicloxacillin by RP-HPLC in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. wur.nl [wur.nl]

An In-depth Technical Guide to the Applications of Stable Isotopes in Antibiotic Research

For: Researchers, Scientists, and Drug Development Professionals

Introduction: The Power of Stable Isotopes in Unraveling Antibiotic Mechanisms

Stable isotopes, non-radioactive atoms with additional neutrons, have become an indispensable tool in the field of antibiotic research.[1] By replacing common atoms like hydrogen (¹H), carbon (¹²C), and nitrogen (¹⁴N) with their heavier, stable counterparts (e.g., ²H or D, ¹³C, and ¹⁵N), researchers can effectively "tag" and trace molecules through complex biological systems without the safety concerns associated with radioactive isotopes.[1][2] This ability to track the metabolic fate of compounds provides unprecedented insights into the mechanisms of antibiotic action, the development of resistance, and the biosynthesis of novel antimicrobial agents.

This guide explores the core applications of stable isotope labeling in antibiotic research, providing detailed experimental methodologies, quantitative data summaries, and visual workflows to empower researchers in this critical field. The primary analytical techniques underpinning these applications are mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy, which can differentiate between the isotopically labeled and unlabeled molecules.[3][4]

Elucidating Antibiotic Mechanism of Action (MoA)

Determining how an antibiotic works is fundamental to its development and clinical use. Stable isotopes offer a dynamic view of the metabolic and physiological changes a bacterium undergoes when exposed to an antibiotic.

Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) for Proteomics

SILAC is a powerful technique for quantifying changes in the proteome of bacteria in response to antibiotic treatment.[5][6] By growing one population of bacteria in a medium containing "light" amino acids and another in a medium with "heavy" (e.g., ¹³C or ¹⁵N-labeled) amino acids, their proteomes become isotopically distinct.[2] After antibiotic exposure, the cell populations can be combined, and the relative abundance of proteins can be accurately quantified by mass spectrometry.[7]

-

Bacterial Culture and Labeling:

-

Grow two separate cultures of the target bacterium (e.g., Pseudomonas aeruginosa) in a minimal medium.[8]

-

Supplement one culture with a standard ("light") essential amino acid (e.g., L-lysine).

-

Supplement the second culture with a stable isotope-labeled ("heavy") version of the same amino acid (e.g., ¹³C₆,¹⁵N₂-L-lysine).[8]

-

Allow the cultures to grow for several generations to ensure complete incorporation of the labeled amino acid into the proteome.

-

-

Antibiotic Exposure:

-

Expose one of the labeled cultures to the antibiotic of interest at a specific concentration (e.g., minimum inhibitory concentration, MIC). The other culture serves as the untreated control.

-

-

Sample Preparation and Protein Extraction:

-

Combine equal numbers of cells from the "light" and "heavy" cultures.

-

Lyse the cells to release the proteins.

-

Digest the protein mixture into peptides using an enzyme such as trypsin.

-

-

Mass Spectrometry Analysis:

-

Analyze the peptide mixture using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

Peptides from the "light" and "heavy" samples will appear as pairs with a characteristic mass difference.

-

The ratio of the peak intensities within each pair indicates the relative abundance of that protein in the antibiotic-treated versus the control sample.

-

| Protein Function | Metronidazole | Vancomycin | Fidaxomicin |

| Protein Biosynthesis/Degradation | Affected | - | - |

| DNA Replication/Repair | Affected | - | - |

| Cell Envelope Functions | - | Affected | Affected |

| Cell Motility | - | - | Affected |

| Transcription | - | - | Affected |

| Amino Acid Synthesis | - | - | Affected |

This table summarizes the findings from a proteomic profiling study by Maaß et al. (2021), which characterized the specific cellular responses to different antibiotics, showcasing the power of proteomics in distinguishing MoA.[9]

Deuterium Stable Isotope Probing (DSIP) with Raman Spectroscopy

A novel approach for rapidly differentiating between bactericidal (kill bacteria) and bacteriostatic (inhibit growth) modes of action involves the use of deuterium oxide (D₂O, or heavy water) combined with Raman spectroscopy.[10][11] Actively metabolizing bacteria will incorporate deuterium from D₂O into their biomass, leading to the formation of carbon-deuterium (C-D) bonds.[11] These bonds have a distinct vibrational frequency that can be detected by Raman spectroscopy.

-

Bacteriostatic Action: Bacterial growth is arrested, leading to a halt or significant reduction in the incorporation of deuterium and thus a weak or absent C-D Raman signal.[10]

-

Bactericidal Action: Bacteria are killed, preventing any metabolic activity and deuterium incorporation, resulting in no C-D signal.[10]

-

Control (No Antibiotic): Actively growing bacteria show a time-dependent increase in the intensity of the C-D Raman signal.[10]

-

Bacterial Culture: Grow the target bacteria (e.g., Escherichia coli) in a standard growth medium.[11]

-

D₂O Exposure: Resuspend the bacteria in a medium containing a specific concentration of D₂O (optimized to not inhibit growth).

-

Antibiotic Treatment: Divide the bacterial suspension into groups and expose them to different antibiotics (e.g., chloramphenicol, tetracycline, ciprofloxacin) at their respective MICs.[11] Include an untreated control group.

-

Time-Course Analysis: At various time points (e.g., 0, 30, 60, 90 minutes), collect aliquots of the bacterial cultures.

-

Raman Spectroscopy: Analyze the bacterial samples using a Raman spectrometer, focusing on the Raman silent region where the C-D stretching vibrations appear (typically ~2040-2300 cm⁻¹).[10]

-

Data Analysis: Quantify the intensity of the C-D peak relative to a stable C-H peak to determine the rate of deuterium incorporation.[10]

Caption: Workflow for differentiating antibiotic MoA using Raman-DSIP.

Tracing Metabolic Pathways and Antibiotic Biosynthesis

Stable isotopes are instrumental in mapping the intricate metabolic networks within microorganisms.[12] ¹³C-Metabolic Flux Analysis (¹³C-MFA) is a cornerstone technique used to quantify the rates (fluxes) of metabolic reactions in living cells.[4] This is particularly valuable for understanding how bacteria produce antibiotics and for engineering strains with enhanced production capabilities.[13]

¹³C-Metabolic Flux Analysis (¹³C-MFA)

In a typical ¹³C-MFA experiment, microorganisms are fed a ¹³C-labeled substrate, such as [1,2-¹³C]glucose or a mixture of [1-¹³C] and [U-¹³C]glucose.[3][14] As the labeled substrate is metabolized, the ¹³C atoms are incorporated into various downstream metabolites.[3] The specific labeling patterns (mass isotopomer distributions) of these metabolites, often analyzed in proteinogenic amino acids, provide a wealth of information about the active metabolic pathways and their relative fluxes.[3]

-

Cell Cultivation:

-

Culture the microorganism of interest in a defined minimal medium where the primary carbon source is a ¹³C-labeled substrate (e.g., 80% [1-¹³C]glucose and 20% [U-¹³C]glucose).[14]

-

Grow the cells until they reach a metabolic steady state.

-

-

Metabolite Extraction:

-

Rapidly quench the metabolic activity of the cells (e.g., by using cold methanol).

-

Hydrolyze the cell biomass to break down proteins into their constituent amino acids.

-

-

Derivatization and Analysis:

-

Chemically derivatize the amino acids to make them volatile for Gas Chromatography-Mass Spectrometry (GC-MS) analysis.

-

Analyze the derivatized amino acids by GC-MS to determine the mass isotopomer distributions.

-

-

Computational Modeling:

-

Use the measured mass isotopomer distributions and a stoichiometric model of the organism's metabolic network to computationally estimate the intracellular metabolic fluxes.

-

Caption: ¹³C-MFA workflow from labeled glucose to flux calculation.

| Growth Phase | Entner-Doudoroff Pathway (EDP) Activity | Pentose Phosphate Pathway (PPP) Activity |

| First Growth Phase (on glucose) | Increased | Baseline |

| Second Growth Phase (on gluconate) | Baseline | Increased |

This table summarizes findings from a study on G. oxydans, which used ¹³C-labeled glucose to reveal a dynamic, growth-phase-dependent shift in central carbon metabolism.[15]

Investigating Antibiotic Resistance

The rise of antimicrobial resistance (AMR) is a global health crisis. Stable isotopes provide critical tools for understanding the biochemical mechanisms that allow bacteria to evade antibiotics.

Rapid Susceptibility Testing with SILAC and MALDI-TOF MS

A key application is the rapid determination of antibiotic susceptibility. By incubating bacteria in a medium with "heavy" amino acids and an antibiotic, it's possible to quickly assess whether the bacteria are growing (and thus incorporating the heavy amino acids).[8][16] This growth can be detected by Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) Mass Spectrometry.

-

Resistant Strains: Will continue to grow in the presence of the antibiotic, incorporating the heavy amino acids. Their protein mass peaks will shift to a higher mass in the MALDI-TOF spectrum.[16]

-

Susceptible Strains: Will not grow, and their mass spectrum will remain unchanged.[16]

-

Bacterial Inoculation: Prepare three sets of cultures for each bacterial isolate to be tested.

-

Incubation: Incubate all cultures for a short period (e.g., 90-180 minutes).[8]

-

Sample Preparation: Collect a small aliquot of cells from each culture.

-

MALDI-TOF MS Analysis: Analyze the samples on a MALDI-TOF mass spectrometer.

-

Data Analysis: Compare the mass spectra. A clear shift in the peptide mass peaks in Set 3 relative to Set 1 indicates growth and therefore resistance.[8]

H₂¹⁸O Stable Isotope Probing (SIP) to Identify Resistant Bacteria

Stable isotope probing with heavy water (H₂¹⁸O) can identify actively growing, and therefore resistant, bacteria within a complex microbial community, such as soil.[17] Bacteria that are able to grow in the presence of antibiotics will incorporate the ¹⁸O from the water into their newly synthesized DNA. This "heavy" DNA can then be separated from the "light" DNA of non-growing organisms by density gradient ultracentrifugation, allowing for the specific identification of the resistant fraction of the community via sequencing.[17]

| Isolate | Antibiotic | Result (after 180 min) | Interpretation |

| P. aeruginosa 1 | Ciprofloxacin | Mass Shift Observed | Resistant |

| P. aeruginosa 2 | Ciprofloxacin | No Mass Shift | Susceptible |

| P. aeruginosa 3 | Meropenem | Mass Shift Observed | Resistant |

| P. aeruginosa 4 | Meropenem | No Mass Shift | Susceptible |

This table provides a simplified representation of expected outcomes from the SILAC-MALDI-TOF MS method for rapid susceptibility testing.[8][16]

Stable Isotopes in Pharmacokinetic (PK) Studies

Stable isotope-labeled drugs are the gold standard for pharmacokinetic studies, which examine how a drug is absorbed, distributed, metabolized, and excreted (ADME).[][19] By co-administering a therapeutic dose of an unlabeled drug with a micro-dose of its stable isotope-labeled counterpart, each subject can serve as their own control.[] This approach allows for the precise determination of key PK parameters like absolute bioavailability, clearance, and metabolite profiling, minimizing inter-individual variability.[19][20] The labeled and unlabeled versions of the drug are chemically identical but can be distinguished by mass spectrometry, ensuring high accuracy and reducing experimental error.[] This is particularly valuable in early drug development and for studying drug behavior in specific patient populations.[20]

References

- 1. metsol.com [metsol.com]

- 2. Stable Isotope Labeled Amino Acids - Creative Peptides [creative-peptides.com]

- 3. 13C-labeled glucose for 13C-MFA - Creative Proteomics MFA [creative-proteomics.com]

- 4. Overview of 13c Metabolic Flux Analysis - Creative Proteomics [creative-proteomics.com]

- 5. Quantitative proteomics by stable isotope labeling and mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Quantitative proteomics using stable isotope labeling with amino acids in cell culture - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Technologies for High-Throughput Identification of Antibiotic Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Sensing the Bactericidal and Bacteriostatic Antimicrobial Mode of Action Using Raman Deuterium Stable Isotope Probing (DSIP) in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Isotopes in geobiochemistry: tracing metabolic pathways in microorganisms of environmental relevance with stable isotop… [ouci.dntb.gov.ua]

- 13. mdpi.com [mdpi.com]

- 14. 13C-Metabolic Flux Analysis: An Accurate Approach to Demystify Microbial Metabolism for Biochemical Production - PMC [pmc.ncbi.nlm.nih.gov]

- 15. 13C Tracers for Glucose Degrading Pathway Discrimination in Gluconobacter oxydans 621H - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Rapid detection of antibiotic resistance based on mass spectrometry and stable isotopes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Identification of diverse antibiotic resistant bacteria in agricultural soil with H218O stable isotope probing combined with high-throughput sequencing - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Applications of stable isotopes in clinical pharmacology - PMC [pmc.ncbi.nlm.nih.gov]

- 20. The stable isotope method for determining absolute bioavailability - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: High-Throughput Quantification of Dicloxacillin in Human Plasma using LC-MS/MS with a Stable Isotope-Labeled Internal Standard

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note presents a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of Dicloxacillin in human plasma. The method utilizes a simple and efficient protein precipitation sample preparation protocol and employs Dicloxacacillin-¹³C₄ as a stable isotope-labeled internal standard to ensure high accuracy and precision. The chromatographic separation is achieved on a C18 reversed-phase column with a rapid gradient elution, allowing for a short run time. Detection is performed on a triple quadrupole mass spectrometer operating in positive electrospray ionization mode with Multiple Reaction Monitoring (MRM). This method is suitable for high-throughput analysis in clinical research, pharmacokinetic studies, and drug development applications.

Introduction

Dicloxacillin is a narrow-spectrum β-lactam antibiotic belonging to the penicillin class. It is effective against bacteria that produce β-lactamase, such as Staphylococcus aureus. Accurate and reliable quantification of Dicloxacillin in biological matrices is crucial for pharmacokinetic and bioavailability studies. This application note details a validated LC-MS/MS method for the determination of Dicloxacillin in human plasma, utilizing Dicloxacillin-¹³C₄ as an internal standard to compensate for matrix effects and variability in sample processing.

Experimental

Materials and Reagents

-

Dicloxacillin sodium salt (Sigma-Aldrich, St. Louis, MO)

-

Dicloxacillin-¹³C₄ (MedchemExpress, Monmouth Junction, NJ)

-

Acetonitrile (HPLC grade, Fisher Scientific, Pittsburgh, PA)

-

Methanol (HPLC grade, Fisher Scientific, Pittsburgh, PA)

-

Formic acid (LC-MS grade, Fisher Scientific, Pittsburgh, PA)

-

Deionized water (18.2 MΩ·cm)

-

Human plasma (BioIVT, Westbury, NY)

Sample Preparation Protocol

A simple protein precipitation method was employed for the extraction of Dicloxacillin from human plasma:

-

Allow plasma samples to thaw at room temperature.

-

To 100 µL of plasma, add 10 µL of the internal standard working solution (Dicloxacillin-¹³C₄ in 50:50 methanol:water).

-

Vortex mix the sample for 15 seconds.

-

Add 200 µL of acetonitrile containing 0.1% formic acid to precipitate proteins.[1]

-

Vortex mix vigorously for 1 minute.

-

Centrifuge the samples at 10,000 x g for 10 minutes at 4°C.[1]

-

Transfer the supernatant to a clean tube and dilute 1:4 with water containing 0.1% formic acid.[1]

-

Inject 5 µL of the final extract into the LC-MS/MS system.

Liquid Chromatography

-

System: A high-performance liquid chromatography (HPLC) system.

-

Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

-

Mobile Phase A: 0.1% Formic acid in water.

-

Mobile Phase B: 0.1% Formic acid in acetonitrile.

-

Flow Rate: 0.4 mL/min.

-

Gradient: A linear gradient from 5% to 95% Mobile Phase B over 3 minutes, followed by a 1-minute hold at 95% B, and re-equilibration to initial conditions.

-

Column Temperature: 40°C.

Mass Spectrometry

-

System: A triple quadrupole mass spectrometer.

-

Ionization Mode: Electrospray Ionization (ESI), Positive.

-

Scan Type: Multiple Reaction Monitoring (MRM).

-

Source Temperature: 120°C

-

Desolvation Temperature: 400°C

Data Presentation

Table 1: Optimized Mass Spectrometer Parameters

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |

| Dicloxacillin | 470.0 | 160.0 | 48.5 |

| Dicloxacillin-¹³C₄ | 474.0 | 164.0 | 48.5 |

Table 2: Method Validation Summary

| Parameter | Result |

| Linearity Range | 0.5 - 250 µg/mL |

| Correlation Coefficient (r²) | > 0.99 |

| Lower Limit of Quantification (LLOQ) | 0.5 µg/mL |

| Intra-day Precision (%CV) | ≤ 11% |

| Inter-day Precision (%CV) | ≤ 11% |

| Accuracy (% bias) | 95 - 114% |

| Mean Extraction Recovery | 96.95%[2] |

Table 3: Stability of Dicloxacillin in Human Plasma

| Stability Condition | Duration | Stability (% of initial concentration) |

| Room Temperature | 6 hours | Stable (<10% degradation)[2] |

| Freeze-Thaw Cycles (-20°C to RT) | 3 cycles | Stable (<15% degradation)[3] |

| Long-term Storage | 2 months at -20°C | Stable (<10% degradation)[2] |

Workflow and Pathway Diagrams

Caption: Experimental workflow for the extraction of Dicloxacillin from plasma.

Conclusion

The LC-MS/MS method described in this application note provides a reliable, sensitive, and high-throughput solution for the quantification of Dicloxacillin in human plasma. The use of a stable isotope-labeled internal standard, Dicloxacillin-¹³C₄, ensures the accuracy and precision of the results. The simple protein precipitation sample preparation protocol allows for rapid sample processing, making this method ideal for studies requiring the analysis of a large number of samples. The method has been validated for linearity, precision, accuracy, and stability, demonstrating its suitability for use in a research laboratory setting.

References

Application Note: Quantification of Dicloxacillin in Human Plasma using Dicloxacillin-¹³C₄ as an Internal Standard by LC-MS/MS

Abstract

This application note details a robust and sensitive method for the quantification of dicloxacillin in human plasma using a stable isotope-labeled internal standard, Dicloxacillin-¹³C₄. The methodology employs liquid chromatography-tandem mass spectrometry (LC-MS/MS) for selective and accurate measurement. This approach is ideal for therapeutic drug monitoring, pharmacokinetic studies, and other clinical research applications requiring precise determination of dicloxacillin concentrations.

Introduction

Dicloxacillin is a narrow-spectrum β-lactam antibiotic belonging to the penicillin class. It is utilized in the treatment of infections caused by susceptible gram-positive bacteria, particularly penicillinase-producing staphylococci. Accurate quantification of dicloxacillin in biological matrices is crucial for ensuring therapeutic efficacy and avoiding potential toxicity. The use of a stable isotope-labeled internal standard, such as Dicloxacillin-¹³C₄, is the gold standard for quantitative bioanalysis using mass spectrometry.[1] This is because it co-elutes with the analyte and experiences similar ionization effects, thereby correcting for variations in sample preparation and instrument response. This document provides a comprehensive protocol for the extraction and analysis of dicloxacillin from human plasma.

Materials and Reagents

-

Dicloxacillin sodium (Reference Standard)

-

Dicloxacillin-¹³C₄ sodium hydrate (Internal Standard)[2]

-

Human plasma (K₂EDTA)

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Formic acid (LC-MS grade)

-

Water (LC-MS grade)

Experimental Protocols

Standard and Quality Control Sample Preparation

1.1. Stock Solutions (1 mg/mL):

-

Accurately weigh and dissolve dicloxacillin sodium and Dicloxacillin-¹³C₄ sodium hydrate in methanol to prepare individual 1 mg/mL stock solutions.

1.2. Working Standard Solutions:

-

Prepare serial dilutions of the dicloxacillin stock solution in 50:50 (v/v) acetonitrile/water to create working standards for the calibration curve.

1.3. Internal Standard Working Solution (1 µg/mL):

-

Dilute the Dicloxacillin-¹³C₄ stock solution with 50:50 (v/v) acetonitrile/water to a final concentration of 1 µg/mL.

1.4. Calibration Curve and Quality Control (QC) Samples:

-

Spike blank human plasma with the appropriate working standard solutions to achieve final concentrations for the calibration curve (e.g., 0.05, 0.1, 0.5, 1, 5, 10, 20, 50 µg/mL).

-

Prepare QC samples at low, medium, and high concentrations in a similar manner.

Sample Preparation (Protein Precipitation)

-

To 100 µL of plasma sample (calibrator, QC, or unknown), add 20 µL of the 1 µg/mL Dicloxacillin-¹³C₄ internal standard working solution and vortex briefly.

-

Add 300 µL of cold acetonitrile to precipitate plasma proteins.

-

Vortex vigorously for 1 minute.

-

Centrifuge at 14,000 x g for 10 minutes at 4°C.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the dried extract in 100 µL of the mobile phase (e.g., 80:20 water:acetonitrile with 0.1% formic acid).

-

Vortex to mix and transfer to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Instrumentation and Conditions

3.1. Liquid Chromatography:

-

HPLC System: A high-performance liquid chromatography system capable of binary gradient elution.

-